molecular formula C18H23N B1609956 Bis-(3-phenyl-propyl)-amine CAS No. 93948-20-0

Bis-(3-phenyl-propyl)-amine

Cat. No.: B1609956
CAS No.: 93948-20-0
M. Wt: 253.4 g/mol
InChI Key: PJRWBXNJMDXTJL-UHFFFAOYSA-N
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Description

Bis-(3-phenyl-propyl)-amine: is an organic compound characterized by its two phenyl-propyl groups attached to an amine functional group

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the reaction of 3-phenylpropylamine with an appropriate alkyl halide under nucleophilic substitution conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the initial formation of 3-phenylpropylamine followed by its reaction with a suitable alkylating agent.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.

  • Reduction: Reduction reactions can convert the compound into its amine derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Alkyl halides and strong bases are typically employed.

Major Products Formed:

  • Oxidation Products: Imine or oxime derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various alkylated amines.

Scientific Research Applications

Chemistry: Bis-(3-phenyl-propyl)-amine is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Bis-(3-phenyl-propyl)-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, affecting various biochemical processes.

Comparison with Similar Compounds

  • Bisphenol A: A compound with similar structural features used in the production of plastics.

  • Phenylpropylamine: A simpler analog with applications in organic synthesis.

Properties

IUPAC Name

3-phenyl-N-(3-phenylpropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-3-9-17(10-4-1)13-7-15-19-16-8-14-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRWBXNJMDXTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440418
Record name 3-phenyl-N-(3-phenylpropyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93948-20-0
Record name 3-phenyl-N-(3-phenylpropyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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